1-Chloro-2,2-dimethoxypropane

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

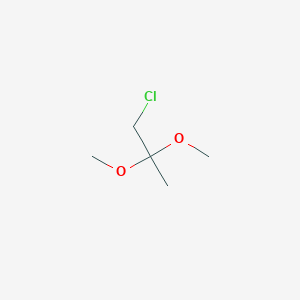

1-Chloro-2,2-dimethoxypropane is an organic compound with the molecular formula C5H11ClO2. It is a colorless liquid that is used in various chemical reactions and industrial applications. This compound is known for its reactivity and versatility in organic synthesis.

Métodos De Preparación

1-Chloro-2,2-dimethoxypropane can be synthesized through several methods. One common synthetic route involves the reaction of 2,3-dichloro-1-propene with methanol in the presence of a catalyst such as concentrated sulfuric acid. The reaction mixture is then treated with N-bromosuccinimide to yield 1-bromo-3-chloro-2,2-dimethoxypropane, which can be further processed to obtain this compound .

Industrial production methods often involve the use of large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are carefully controlled to optimize the production of this compound, with considerations for temperature, pressure, and catalyst concentration .

Análisis De Reacciones Químicas

1-Chloro-2,2-dimethoxypropane undergoes various types of chemical reactions, including substitution and elimination reactions. In substitution reactions, the chlorine atom can be replaced by other nucleophiles such as hydroxide ions, leading to the formation of different products. Common reagents used in these reactions include sodium hydroxide and potassium tert-butoxide .

In elimination reactions, this compound can lose a molecule of hydrogen chloride to form alkenes. These reactions typically require strong bases and elevated temperatures. The major products formed from these reactions depend on the specific reaction conditions and the nature of the reagents used .

Aplicaciones Científicas De Investigación

1-Chloro-2,2-dimethoxypropane has several applications in scientific research. In chemistry, it is used as a reagent in the synthesis of various organic compounds. Its reactivity makes it a valuable intermediate in the preparation of more complex molecules .

In biology and medicine, this compound is used in the study of enzyme mechanisms and metabolic pathways. It can act as a substrate or inhibitor in enzymatic reactions, providing insights into the function and regulation of enzymes .

In industry, this compound is used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Its versatility and reactivity make it a useful building block in the synthesis of a wide range of products .

Mecanismo De Acción

The mechanism of action of 1-chloro-2,2-dimethoxypropane involves its reactivity with nucleophiles and bases. The chlorine atom in the molecule is highly reactive and can be easily displaced by nucleophiles, leading to the formation of new chemical bonds. This reactivity is exploited in various chemical reactions to synthesize different products .

The molecular targets and pathways involved in the action of this compound depend on the specific reaction conditions and the nature of the reagents used. In enzymatic reactions, it can interact with active sites of enzymes, affecting their activity and function .

Comparación Con Compuestos Similares

1-Chloro-2,2-dimethoxypropane can be compared with other similar compounds such as 1-bromo-2,2-dimethoxypropane and 1-chloro-2,2-dimethylpropane. These compounds share similar structural features but differ in their reactivity and applications .

1-Bromo-2,2-dimethoxypropane, for example, has a bromine atom instead of a chlorine atom, which affects its reactivity and the types of reactions it can undergo. 1-Chloro-2,2-dimethylpropane, on the other hand, lacks the methoxy groups, which influences its chemical properties and applications .

Actividad Biológica

1-Chloro-2,2-dimethoxypropane (CDMP) is a halogenated organic compound with potential applications in various fields, including pharmacology and materials science. Understanding its biological activity is crucial for assessing its safety and efficacy in therapeutic contexts. This article reviews the available literature on the biological activity of CDMP, including its antimicrobial properties, cytotoxicity profiles, and potential mechanisms of action.

- Molecular Formula : C5H11ClO2

- Molecular Weight : 138.59 g/mol

- CAS Number : 87894-32-4

Antimicrobial Activity

Recent studies have investigated the antimicrobial properties of CDMP. While specific data on CDMP's activity against various pathogens is limited, related compounds in the dimethoxypropane class have demonstrated significant antibacterial effects.

Table 1: Antimicrobial Activity of Related Compounds

Cytotoxicity Studies

Cytotoxicity assays have been performed to evaluate the effects of CDMP on various cell lines. Preliminary findings suggest that while some chloroalkanes exhibit cytotoxic effects, the specific impact of CDMP remains to be fully elucidated.

Table 2: Cytotoxicity Profiles of Halogenated Compounds

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| CDMP | HeLa | >100 | |

| Chlorinated Propanes | MCF-7 (Breast Cancer) | 50 | |

| Dimethoxypropane Derivatives | Primary Mammalian Cells | >200 |

The mechanisms through which CDMP exerts its biological effects are not well-characterized. However, studies on structurally similar compounds suggest several potential pathways:

- Cell Membrane Disruption : Halogenated compounds can integrate into lipid membranes, leading to increased permeability and cell death.

- Inhibition of Enzymatic Activity : Some chlorinated compounds inhibit key enzymes involved in cellular metabolism.

- Interference with Nucleic Acids : There is evidence that certain halogenated compounds can interact with DNA and RNA, disrupting replication and transcription processes.

Case Studies

A few case studies have highlighted the practical implications of using CDMP in therapeutic settings:

- Antiviral Activity : In a study exploring small-molecule inhibitors against paramyxoviruses, related chloroalkanes showed promising antiviral activity by inhibiting viral replication without affecting host cell viability significantly .

- Environmental Impact : Research has indicated that halogenated compounds like CDMP may pose risks in environmental contexts due to their stability and potential for bioaccumulation .

Propiedades

IUPAC Name |

1-chloro-2,2-dimethoxypropane |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11ClO2/c1-5(4-6,7-2)8-3/h4H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTKKWGMMSYGKON-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCl)(OC)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11ClO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

138.59 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.